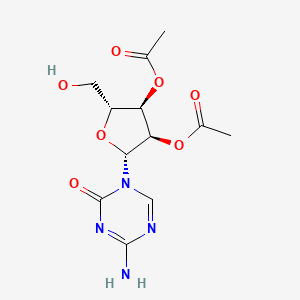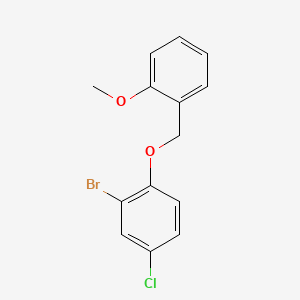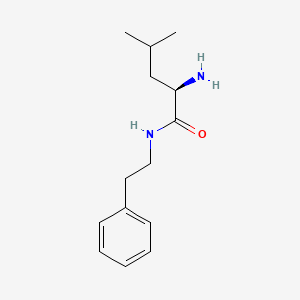
(R)-2-Amino-4-methyl-N-phenethylpentanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-Amino-4-methyl-N-phenethylpentanamide is a chiral amide compound with potential applications in various fields of chemistry, biology, and medicine. Its unique structure, featuring an amino group, a methyl group, and a phenethyl group attached to a pentanamide backbone, makes it an interesting subject for scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-4-methyl-N-phenethylpentanamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as ®-2-Amino-4-methylpentanoic acid and phenethylamine.
Amidation Reaction: The key step in the synthesis is the amidation reaction, where ®-2-Amino-4-methylpentanoic acid is reacted with phenethylamine in the presence of a coupling agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as HOBt (1-Hydroxybenzotriazole) to form the desired amide bond.
Purification: The crude product is purified using techniques like recrystallization or column chromatography to obtain pure ®-2-Amino-4-methyl-N-phenethylpentanamide.
Industrial Production Methods
Industrial production of ®-2-Amino-4-methyl-N-phenethylpentanamide may involve large-scale amidation reactions using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
®-2-Amino-4-methyl-N-phenethylpentanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The amide bond can be reduced to form the corresponding amine.
Substitution: The phenethyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted phenethyl derivatives.
Applications De Recherche Scientifique
®-2-Amino-4-methyl-N-phenethylpentanamide has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral ligand in asymmetric catalysis.
Biology: It serves as a probe to study enzyme-substrate interactions and protein-ligand binding.
Medicine: It has potential therapeutic applications as a drug candidate for treating neurological disorders and as an analgesic.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of ®-2-Amino-4-methyl-N-phenethylpentanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with neurotransmitter receptors, ion channels, and enzymes involved in pain signaling and neurological functions.
Pathways Involved: It modulates signaling pathways related to neurotransmission, pain perception, and inflammation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (S)-2-Amino-4-methyl-N-phenethylpentanamide
- ®-2-Amino-4-methyl-N-benzylpentanamide
- ®-2-Amino-4-methyl-N-phenethylbutanamide
Uniqueness
®-2-Amino-4-methyl-N-phenethylpentanamide is unique due to its specific chiral configuration and the presence of the phenethyl group, which imparts distinct biological and chemical properties compared to its analogs. Its chiral nature allows for selective interactions with biological targets, making it a valuable compound in medicinal chemistry and drug development.
Propriétés
Formule moléculaire |
C14H22N2O |
|---|---|
Poids moléculaire |
234.34 g/mol |
Nom IUPAC |
(2R)-2-amino-4-methyl-N-(2-phenylethyl)pentanamide |
InChI |
InChI=1S/C14H22N2O/c1-11(2)10-13(15)14(17)16-9-8-12-6-4-3-5-7-12/h3-7,11,13H,8-10,15H2,1-2H3,(H,16,17)/t13-/m1/s1 |
Clé InChI |
XTVMZZSWRGAPKM-CYBMUJFWSA-N |
SMILES isomérique |
CC(C)C[C@H](C(=O)NCCC1=CC=CC=C1)N |
SMILES canonique |
CC(C)CC(C(=O)NCCC1=CC=CC=C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



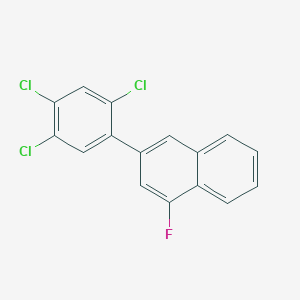
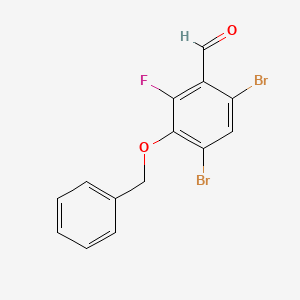

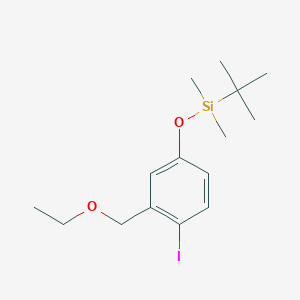

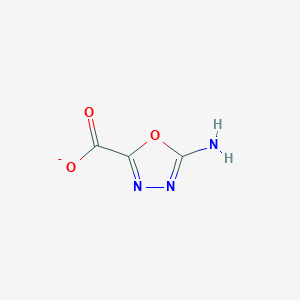

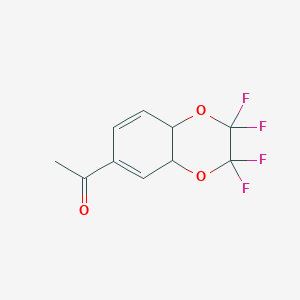
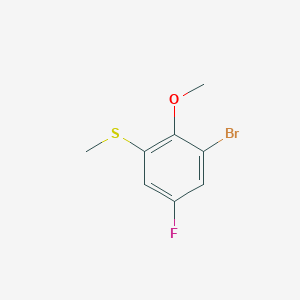
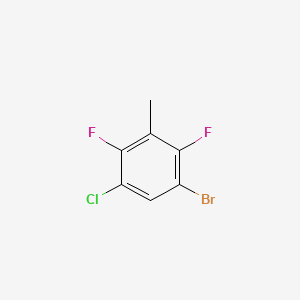
![(1R)-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B14770545.png)
